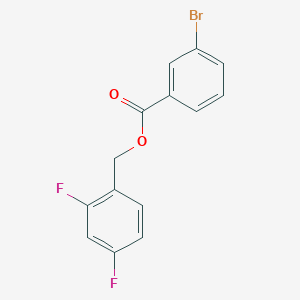

2,4-difluorobenzyl 3-bromobenzoate

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)methyl 3-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF2O2/c15-11-3-1-2-9(6-11)14(18)19-8-10-4-5-12(16)7-13(10)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHUVQQKFWNGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)OCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2,4-difluorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

- Dissolve 3-bromobenzoic acid in a suitable solvent like dichloromethane.

- Add 2,4-difluorobenzyl alcohol to the solution.

- Introduce a catalytic amount of sulfuric acid.

- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 2,4-difluorobenzyl 3-bromobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzyl 3-bromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzoate moiety can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The difluorobenzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.

Major Products:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: 2,4-difluorobenzyl 3-bromobenzyl alcohol.

Oxidation: 2,4-difluorobenzoic acid and 3-bromobenzoic acid.

Scientific Research Applications

2,4-Difluorobenzyl 3-bromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl 3-bromobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary but often include enzymes or receptors that are critical for disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,4-difluorobenzyl 3-bromobenzoate with analogs differing in halogen type, substitution pattern, or functional groups:

Anticancer and Antiestrogenic Activity

- 2,4-Difluorobenzyl derivatives (e.g., compound 6e in ) exhibit slightly reduced activity compared to 2,4-dichlorobenzyl analogs (compound 1 ), suggesting that chlorine’s larger atomic radius enhances hydrophobic interactions in target binding .

- 3,4-Difluorobenzyl derivatives (e.g., compound 53 in ) modulate distinct cellular pathways compared to 2,4-difluorobenzyl analogs, likely due to differences in fluorine positioning and dipole moments .

Protein-Ligand Interactions

Research Findings and Key Insights

Halogen Substitution Patterns: 2,4-Dihalo substitution (F₂ or Cl₂) is critical for maintaining biological activity, as mono-halogenation (e.g., 4-F) reduces potency . Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity optimize electronic effects without excessive steric bulk, making 2,4-difluorobenzyl derivatives versatile scaffolds .

Positional Isomerism :

- 3,4-Difluorobenzyl analogs exhibit divergent biological profiles compared to 2,4-difluorobenzyl derivatives, highlighting the importance of substitution geometry .

Q & A

Q. How does 2,4-difluorobenzyl 3-bromobenzoate compare to its 2,5-difluoro analog in catalytic applications?

- Methodological Answer : The 2,4-difluoro isomer exhibits superior reactivity in Pd-catalyzed couplings due to better leaving-group activation (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for 2,5-difluoro). X-ray crystallography reveals shorter C–Br bond lengths (1.89 Å vs. 1.92 Å), enhancing oxidative addition efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.